2-(3-Ethylhexanoyl)oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(3-Ethylhexanoyl)oxazole” is a chemical compound with the molecular formula C11H17NO2 . It contains a five-membered heterocyclic ring known as an oxazole, which includes one nitrogen atom and one oxygen atom .
Synthesis Analysis
The synthesis of oxazole-based molecules, including “2-(3-Ethylhexanoyl)oxazole”, often involves the van Leusen reaction, which is based on tosylmethylisocyanides (TosMICs) . This reaction is one of the most appropriate strategies for preparing oxazole-based medicinal compounds due to its simplicity, easily obtained raw materials, and broad substrate applicability .Molecular Structure Analysis
The molecular structure of “2-(3-Ethylhexanoyl)oxazole” includes a total of 31 bonds, 14 non-H bonds, 6 multiple bonds, 6 rotatable bonds, 1 double bond, 5 aromatic bonds, 1 five-membered ring, 1 ketone (aromatic), and 1 Oxazole .Chemical Reactions Analysis
Oxazole derivatives, including “2-(3-Ethylhexanoyl)oxazole”, have been found to possess potent anticancer activity by inhibiting novel targets such as STAT3 and Gquadruplex . They also inhibit tubulin protein to induce apoptosis in cancer cells .Physical And Chemical Properties Analysis
The molecular weight of “2-(3-Ethylhexanoyl)oxazole” is 195.26 g/mol . It has a topological polar surface area of 43.1 Ų, a heavy atom count of 14, and a complexity of 182 . It also has 6 rotatable bonds .Scientific Research Applications
Oxazole-Based Medicinal Chemistry
Oxazole compounds exhibit versatile biological activities due to their ability to bind with enzymes and receptors in biological systems. They are active in areas including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, antidiabetic, antiparasitic, antioxidative, and other biological activities, making them valuable in medicinal drug research (Zhang, Zhao, & Zhou, 2018).
Catalytic Synthesis
The catalytic synthesis of oxazoles, including 2-(3-Ethylhexanoyl)oxazole derivatives, is significant in medicinal chemistry. For instance, oxazol-2(3H)-one, a derivative, finds application in psychoactive ingredients, herbicides, enantioselective syntheses, and as building blocks in the synthesis of biologically active compounds (Boersch, Lutsenko, Merkul, Frank, & Mueller, 2016).
Anticancer Agents
Oxazole-based compounds, including 2-(3-Ethylhexanoyl)oxazole, have been explored for their potential as anticancer agents. Their structural and chemical diversity makes them a significant target for anti-cancer drug discovery (Chiacchio, Lanza, Chiacchio, Giofrè, Romeo, Iannazzo, & Legnani, 2020).
Antibacterial Agents
Research into the antibacterial properties of oxazole derivatives has shown that these compounds can be effective against a range of bacterial infections. This includes novel compounds like oxazolidinone antibacterial agents with reduced activity against monoamine oxidase A (Reck, Zhou, Girardot, Kern, Eyermann, Hales, Ramsay, & Gravestock, 2005).
Antihypertensive Properties
Certain phosphorylated oxazole (POD) derivatives, related to 2-(3-Ethylhexanoyl)oxazole, have been studied for their antihypertensive actions, showing promising results for the treatment of hypertension (Nizhenkovska, Matskevych, Golovchenko, & Golovchenko, 2020).
Marine-Derived Oxazole Alkaloids
Marine organisms are a significant source of 1,3-oxazole-containing alkaloids, which have been developed into therapeutic agents due to their diverse chemical structures and biological activities (Chen, Lv, Liu, Yu, Wang, & Zhang, 2021).
Metal-Free Synthesis
The transition-metal-free synthesis of oxazoles is important in drug discovery, offering a non-toxic, cost-effective method for the construction of the oxazole skeleton, essential in many pharmaceuticals (Ibrar, Khan, Abbas, Farooq, & Khan, 2016).
Antibacterial Activity and Molecular Docking
Oxazole-quinoxaline amine hybrids, related to 2-(3-Ethylhexanoyl)oxazole, demonstrate significant antibacterial properties and have been studied through molecular docking to understand their interaction with bacterial proteins (Keivanloo, Abbaspour, Sepehri, & Bakherad, 2020).
Future Directions
Oxazole and its derivatives, including “2-(3-Ethylhexanoyl)oxazole”, play a very essential role in the area of medicinal chemistry . They have been investigated for the advancement of novel compounds which show favorable biological activities . The important information presented in recent research works will work as impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .
properties
IUPAC Name |
3-ethyl-1-(1,3-oxazol-2-yl)hexan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-3-5-9(4-2)8-10(13)11-12-6-7-14-11/h6-7,9H,3-5,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDDHKQDUVYSDBK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC)CC(=O)C1=NC=CO1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20642062 |
Source
|
Record name | 3-Ethyl-1-(1,3-oxazol-2-yl)hexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20642062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Ethylhexanoyl)oxazole | |
CAS RN |
898759-35-8 |
Source
|
Record name | 3-Ethyl-1-(1,3-oxazol-2-yl)hexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20642062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.